molecular formula C9H10BrNO2 B6308660 Ethyl 6-bromo-5-methylnicotinate CAS No. 1807212-34-5

Ethyl 6-bromo-5-methylnicotinate

Cat. No.: B6308660
CAS No.: 1807212-34-5
M. Wt: 244.08 g/mol
InChI Key: BDUYULCQLNKAHK-UHFFFAOYSA-N
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Description

Significance of Nicotinate (B505614) Scaffolds in Contemporary Organic and Medicinal Chemistry

Nicotinate scaffolds, derived from nicotinic acid (niacin or vitamin B3), are fundamental building blocks in the synthesis of a wide array of organic compounds and pharmaceuticals. researchgate.net The pyridine (B92270) ring within the nicotinate structure is a key pharmacophore found in numerous approved drugs. researchgate.netekb.eg Its presence is associated with a diverse range of biological activities. ekb.eg The versatility of the nicotinate scaffold allows for functionalization at various positions, enabling the synthesis of libraries of compounds for drug discovery and development. nih.gov The pursuit of novel therapeutic agents continues to drive research into the synthesis and application of new nicotinate derivatives. researchgate.netmdpi.com

Strategic Role of Halogenation and Methyl Substitution in Pyridine Ring Systems

The introduction of halogen atoms and methyl groups onto the pyridine ring is a crucial strategy in medicinal chemistry for modulating the physicochemical and biological properties of molecules. nih.gov

Halogenation:

Modulation of Electronic Properties: Halogens, being electronegative, can significantly alter the electron distribution within the pyridine ring. This modification can influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability. nih.govchemrxiv.org

Formation of Halogen Bonds: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding of a ligand to a protein, thereby enhancing its potency and selectivity. mdpi.com

Synthetic Handles: A carbon-halogen bond serves as a versatile synthetic handle, allowing for a variety of subsequent cross-coupling reactions to introduce further molecular complexity. nih.govchemrxiv.org

Methyl Substitution:

Steric Effects: The methyl group can introduce steric bulk, which can influence the conformation of the molecule and its interaction with a binding site.

Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: Methyl groups can block sites of metabolism, leading to an increased half-life of a drug molecule.

The strategic placement of these substituents on the pyridine ring is a key aspect of rational drug design, enabling the fine-tuning of a compound's properties to achieve desired therapeutic effects. chemrxiv.orgnih.gov

Overview of Ethyl 6-bromo-5-methylnicotinate within Current Research Trajectories

This compound is a halogenated and methylated nicotinate derivative that has garnered interest as a building block in organic synthesis. bldpharm.com Its structure incorporates the key features discussed above: a nicotinate core, a bromine atom at the 6-position, and a methyl group at the 5-position. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The bromine atom, in particular, provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Chemical Profile of this compound

Identifier Value
IUPAC Name ethyl 6-bromo-5-methylpyridine-3-carboxylate nih.govsigmaaldrich.com
CAS Number 1807212-34-5 sigmaaldrich.com
Molecular Formula C₉H₁₀BrNO₂ nih.gov
Molecular Weight 244.09 g/mol sigmaaldrich.com
InChI Key BDUYULCQLNKAHK-UHFFFAOYSA-N sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 97% sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-bromo-5-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUYULCQLNKAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis and Mechanistic Pathways of Ethyl 6 Bromo 5 Methylnicotinate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For Ethyl 6-bromo-5-methylnicotinate, this analysis reveals two primary precursor-based strategies: derivatization from ethyl nicotinate (B505614) analogues and the utilization of substituted nicotinic acid intermediates.

Derivatization from Ethyl Nicotinate Analogues

One of the most direct conceptual approaches to this compound involves the functionalization of a pre-existing ethyl nicotinate scaffold. This strategy hinges on the introduction of the bromo and methyl groups onto the pyridine (B92270) ring. However, the inherent electronic properties of the pyridine ring, being electron-deficient, make direct electrophilic substitution challenging and often require harsh conditions. acs.org

A common starting point in this family of syntheses is ethyl nicotinate itself. The synthetic challenge lies in the regioselective introduction of the methyl and bromo groups at the 5 and 6 positions, respectively. This often requires multi-step sequences involving activation of the pyridine ring or the use of directing groups to achieve the desired substitution pattern.

Utilization of Substituted Nicotinic Acid Intermediates

An alternative and often more controlled approach involves starting with a nicotinic acid derivative that already contains one or more of the desired substituents. This method allows for greater control over the regiochemistry of the final product. A key intermediate in this pathway is 6-methylnicotinic acid, which can be synthesized through the oxidation of 2-methyl-5-ethylpyridine. google.com This acid can then be esterified to the corresponding ethyl ester, followed by selective bromination at the 5-position.

Another important precursor is 5-bromo-6-methylnicotinic acid. nih.gov The synthesis of this intermediate can be achieved through various methods, including the bromination of 6-methylnicotinic acid. Once obtained, the carboxylic acid is esterified to yield the final product, this compound. This esterification can be carried out using standard methods, such as reaction with ethanol (B145695) in the presence of an acid catalyst. google.com

A related precursor, 4-hydroxy-6-methylnicotinic acid, can also serve as a starting point. rsc.org This compound can be converted to the corresponding methyl ester and then subjected to bromination to introduce the bromo group. rsc.org

Advanced Synthetic Methodologies for Selective Functionalization

The synthesis of this compound relies on advanced synthetic methods to achieve the desired substitution pattern with high selectivity and yield. These include regioselective bromination techniques, palladium-catalyzed cross-coupling reactions, and oxidative pathways.

Regioselective Bromination Techniques on the Pyridine Nucleus

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. Due to the electron-deficient nature of the pyridine ring, electrophilic bromination requires harsh conditions and often leads to a mixture of products. acs.org To overcome this, several regioselective bromination techniques have been developed.

One common strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation then yields the desired brominated pyridine. Another approach utilizes directing groups to control the position of bromination. acs.org For instance, an amino group can be used to direct bromination to the meta-position. acs.org

More modern methods employ reagents like oxalyl bromide or p-toluenesulfonic anhydride (B1165640) in combination with a bromide source, such as tetrabutylammonium (B224687) bromide, to achieve regioselective bromination under milder conditions. researchgate.nettcichemicals.com For the synthesis of related bromo-nicotinates, phosphoryl tribromide (POBr₃) has been effectively used to convert a hydroxyl group to a bromine atom. rsc.org

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are increasingly utilized in the synthesis of functionalized pyridines. rsc.orgnih.govyoutube.com While not a direct method for the synthesis of this compound itself, these reactions are crucial for the synthesis of more complex molecules derived from it.

For instance, the bromo group at the 6-position of this compound can readily participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This allows for the introduction of a wide range of substituents at this position, leading to the synthesis of diverse libraries of compounds for drug discovery and materials science. The efficiency of these reactions is highly dependent on the choice of palladium catalyst, ligand, and reaction conditions. rsc.orgnih.govrsc.org

Oxidative Pathways from Alkylpyridine Precursors to Nicotinate Esters

The synthesis of the core nicotinic acid or nicotinate ester structure often begins with the oxidation of an alkylpyridine precursor. A well-established method involves the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid. google.comenvironmentclearance.nic.in This oxidation is typically carried out using strong oxidizing agents like nitric acid or potassium permanganate (B83412) at elevated temperatures. google.com The resulting 6-methylnicotinic acid can then be esterified to the corresponding ethyl ester. environmentclearance.nic.in

During the oxidation process, side reactions can occur, leading to the formation of byproducts such as dinicotinic acid. environmentclearance.nic.in Therefore, careful control of reaction conditions is necessary to maximize the yield of the desired product. The choice of oxidizing agent and reaction temperature are critical factors in achieving high selectivity. google.com

Esterification and Transesterification Reactions

The most direct route to this compound is the esterification of 6-bromo-5-methylnicotinic acid with ethanol. This transformation is typically achieved through Fischer-Speier esterification, a classic method involving the refluxing of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgpatsnap.com

Fischer-Speier Esterification:

This acid-catalyzed reaction is an equilibrium process. patsnap.comorganic-chemistry.org To drive the reaction towards the formation of the ester, a large excess of the alcohol (ethanol) is often used, or water is removed as it is formed, for instance, by azeotropic distillation. wikipedia.orgorganic-chemistry.org Common acid catalysts for this process include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com

The general mechanism proceeds through several reversible steps: masterorganicchemistry.comlibretexts.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic attack: The nucleophilic oxygen atom of the ethanol molecule attacks the activated carbonyl carbon. masterorganicchemistry.comlibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.comlibretexts.org

Deprotonation: The final step involves the deprotonation of the resulting species to yield the final ester product, this compound. masterorganicchemistry.com

While direct esterification is common, transesterification can also be employed. This involves reacting a different ester of 6-bromo-5-methylnicotinic acid, such as the methyl ester, with ethanol in the presence of an acid or base catalyst to yield the desired ethyl ester.

Reaction Condition Optimization and Process Intensification Studies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.

Key parameters that are often optimized include:

Catalyst Choice and Loading: While strong mineral acids are effective, alternative catalysts such as N-bromosuccinimide (NBS) have been explored for the direct esterification of related aromatic carboxylic acids. nih.gov The concentration of the catalyst is also a critical factor; for instance, in related nicotinic acid ester syntheses, varying amounts of sulfuric acid are used. google.com

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the alcohol used, to increase the reaction rate. wikipedia.orggoogle.com For example, a manufacturing process for a related methyl nicotinate involves refluxing with methanol (B129727) at 60-70°C. environmentclearance.nic.in

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material. This is often monitored using techniques like thin-layer chromatography (TLC). rsc.org

Reagent Ratio: As Fischer esterification is an equilibrium reaction, using a large excess of ethanol can shift the equilibrium towards the product side, thereby increasing the yield. masterorganicchemistry.com

Process Intensification:

In industrial settings, process intensification strategies are employed to make the synthesis more efficient, safer, and scalable. For the related hydrogenation of ethyl nicotinate, continuous flow chemistry using a trickle bed reactor has been shown to significantly increase throughput. researchgate.netfigshare.com Such techniques could potentially be applied to the esterification step to improve efficiency and allow for rapid scaling from laboratory to production volumes. researchgate.net This approach offers benefits like enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation.

A patented process for producing 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine followed by esterification. google.com This integrated process highlights the importance of optimizing the entire synthetic sequence, not just the final esterification step. The process involves heating the reaction mixture to temperatures between 140°C and 225°C and continuously removing water and nitric acid by distillation. google.com

Mechanistic Investigations of Formation Pathways and Side Reactions

The formation of this compound via Fischer esterification follows a well-established acyl substitution mechanism. wikipedia.org The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of ethanol on the protonated carboxylic acid. organic-chemistry.orgyoutube.com

Side Reactions:

A significant side reaction in the synthesis of the precursor, 6-methylnicotinic acid, is the over-oxidation of the starting material, 2-methyl-5-ethylpyridine. This can lead to the formation of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid). google.comenvironmentclearance.nic.in During the subsequent esterification step, this diacid can be converted into the corresponding diester, which would then be an impurity in the final product. google.comenvironmentclearance.nic.in

The conditions of the initial oxidation reaction, such as temperature and the concentration of nitric acid, play a crucial role in the selectivity of the reaction and the minimization of this diacid by-product. google.comenvironmentclearance.nic.in For instance, one process notes that after fractional distillation, the yields of 2-methyl-5-ethylpyridine, 6-methylnicotinic acid ester, and isocinchomeronic acid diester are approximately 10-12%, 65-70%, and 3-5%, respectively. google.com

Another potential side reaction during esterification is the ether formation from the alcohol, especially at high temperatures and strong acid concentrations, although this is generally less significant under typical Fischer esterification conditions.

Chemical Transformations and Synthetic Utility of Ethyl 6 Bromo 5 Methylnicotinate

Nucleophilic Aromatic Substitution Reactions at the C-6 Bromine Center

The pyridine (B92270) ring's electron-withdrawing nature, particularly the nitrogen atom's influence, renders the carbon atoms at the 2, 4, and 6 positions electrophilic and thus susceptible to nucleophilic attack. chemistry-online.comyoutube.com The bromine atom at the C-6 position of ethyl 6-bromo-5-methylnicotinate is, therefore, a prime site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a diverse range of substituents at this position.

Common nucleophiles used in these transformations include amines, alcohols, and thiols. For instance, reactions with various primary and secondary amines can yield 6-amino-5-methylnicotinate derivatives. Similarly, reaction with alkoxides or phenoxides can produce the corresponding 6-alkoxy or 6-aryloxy compounds. These substitutions are often facilitated by base and can sometimes be accelerated using microwave irradiation, which has been shown to dramatically decrease reaction times for nucleophilic substitutions on halopyridines. sci-hub.se

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, further expand the synthetic utility of the C-6 bromine. These powerful methods enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct Type
AmineR-NH₂6-Amino-5-methylnicotinate derivative
AlcoholR-OH / Base6-Alkoxy-5-methylnicotinate derivative
ThiolR-SH / Base6-Thio-5-methylnicotinate derivative
OrganoboronAr-B(OH)₂ / Pd catalyst6-Aryl-5-methylnicotinate derivative
AlkyneRC≡CH / Pd/Cu catalyst6-Alkynyl-5-methylnicotinate derivative

Ester Functional Group Modifications and Hydrolysis Reactivity

The ethyl ester group at the C-3 position is another key site for chemical modification. It can be readily hydrolyzed under either acidic or basic conditions (saponification) to yield the corresponding 6-bromo-5-methylnicotinic acid. researchgate.net This carboxylic acid is a versatile intermediate itself, capable of undergoing a variety of further transformations. For example, it can be converted to acid chlorides, amides, or other esters.

The hydrolysis of ethyl nicotinate (B505614) to nicotinic acid is a well-studied process. researchgate.netatamanchemicals.comgoogle.comfoodb.ca The reactivity of the ester in this compound is expected to be similar. The resulting carboxylic acid can then be coupled with amines using standard peptide coupling reagents to form a wide range of amides.

Furthermore, the ester can be reduced to the corresponding primary alcohol, 5-methyl-6-bromopyridin-3-yl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation, although the latter may also affect the pyridine ring and the C-Br bond under certain conditions. youtube.com

Electrophilic Aromatic Substitutions and Directed Derivatizations

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophiles. quimicaorganica.orgyoutube.comwikipedia.org When such reactions do occur, they typically proceed at the C-3 or C-5 position (meta to the nitrogen), as attack at the C-2, C-4, or C-6 positions leads to a destabilized intermediate with a positive charge on the electronegative nitrogen atom. quora.comquora.com

In this compound, the ring already contains substituents that influence the regioselectivity of any potential EAS. The existing substituents are:

C-3 Ethyl Ester: An electron-withdrawing, meta-directing group. wikipedia.org

C-5 Methyl Group: An electron-donating, ortho/para-directing group. wikipedia.org

C-6 Bromo Group: An electron-withdrawing (by induction) but ortho/para-directing (by resonance) group. wikipedia.org

Ring Nitrogen: Strongly deactivating and meta-directing.

Reductive and Oxidative Transformations of the Pyridine Ring and Substituents

The pyridine ring and its substituents can undergo both reduction and oxidation.

Reduction: Catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a common transformation. researchgate.netnih.gov This reaction typically requires a catalyst such as palladium, platinum, or rhodium and can be performed under various pressures of hydrogen gas. researchgate.netgoogle.comnih.gov For this compound, care must be taken as the C-Br bond can also be subject to hydrogenolysis (cleavage by hydrogen). The choice of catalyst and reaction conditions is crucial to achieve selective hydrogenation of the ring while preserving the bromo substituent if desired. researchgate.net The ester group can also be reduced under certain hydrogenation conditions. youtube.comrsc.org

Oxidation: The methyl group at the C-5 position is susceptible to oxidation to a carboxylic acid. google.comdissertation.comnih.gov This can be achieved using strong oxidizing agents. For example, oxidation of methylpyridines to pyridine carboxylic acids has been reported using various methods. google.comnih.gov Such a transformation on this compound would yield a pyridine-3,5-dicarboxylic acid derivative, a potentially useful intermediate for further synthesis.

Application as a Core Synthon in Complex Molecule Assembly

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecular architectures.

Synthesis of Pyridine-Based Heterocycles and Fused Ring Systems

The true synthetic power of this compound is realized in its use to construct fused heterocyclic systems. By choosing appropriate reaction partners and sequences, the bromine, ester, and pyridine nitrogen can all participate in ring-forming reactions. For instance, a nucleophilic substitution at C-6 followed by a cyclization reaction involving the ester group or another substituent can lead to the formation of bicyclic heterocycles.

One important class of fused pyridines are the thienopyridines, which are present in several pharmaceutical agents. nih.govresearchgate.netabertay.ac.uk The synthesis of thienopyridines often involves the reaction of a substituted halopyridine with a sulfur-containing nucleophile, followed by an intramolecular cyclization. This compound is a suitable precursor for such synthetic strategies. Similarly, furopyridines can be synthesized through nucleophilic aromatic substitution followed by ring closure. nih.gov

Table 2: Examples of Fused Heterocycles from Halopyridine Precursors

Target HeterocycleGeneral Strategy
Thieno[2,3-b]pyridinesSNAr with a sulfur nucleophile, followed by intramolecular cyclization. researchgate.net
Furo[2,3-b]pyridinesSNAr with an oxygen nucleophile (e.g., from a hydroxyketone), followed by intramolecular cyclization. nih.gov
Pyrrolo[2,3-b]pyridinesPalladium-catalyzed coupling with an amine, followed by cyclization.
Pyrimido[4,5-b]pyridinesConstruction of the pyrimidine (B1678525) ring from a 6-aminopyridine derivative.

Role in the Construction of Advanced Organic Scaffolds in Medicinal Chemistry Research

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs. calpaclab.com The pyridine ring can act as a bioisostere for a benzene ring, offering improved solubility and metabolic properties, and the nitrogen atom can serve as a key hydrogen bond acceptor.

This compound provides a scaffold that can be elaborated into a variety of medicinally relevant structures. The ability to perform selective modifications at the C-3 and C-6 positions allows for the systematic exploration of structure-activity relationships (SAR). Fused heterocyclic systems, such as the 6-5 fused ring systems derived from precursors like this, have shown broad antiparasitic potency. nih.gov The thienopyridine scaffold, for example, is the basis for important antiplatelet drugs. nih.gov By using this compound as a starting point, medicinal chemists can access novel analogs and derivatives in the search for new therapeutic agents.

Advanced Spectroscopic and Structural Characterization of Ethyl 6 Bromo 5 Methylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For Ethyl 6-bromo-5-methylnicotinate, the spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the singlet for the methyl group protons, and a characteristic quartet and triplet for the ethyl ester group protons.

While specific data for this compound is not widely published, analysis of its derivatives provides significant insight. For instance, the related compound methyl 4-bromo-6-methylnicotinate shows characteristic singlets for the aromatic and methyl protons. rsc.org In a study of dihydropyrimidinone derivatives, the ethyl ester group of Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate gives a quartet around 4.0 ppm and a triplet around 1.1 ppm, which is typical for an ethyl group attached to an oxygen atom. rsc.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

Compound Solvent Chemical Shift (δ) in ppm and Multiplicity
Methyl 4-bromo-6-methylnicotinate rsc.org Chloroform-d 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H)

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | DMSO-d6 | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) |

Note: Data is based on published research on derivatives and provides expected ranges and patterns.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. For this compound, nine distinct signals are expected, corresponding to the six carbons of the substituted pyridine ring, the methyl carbon, and the two carbons of the ethyl group. The carbonyl carbon of the ester typically appears far downfield (160-180 ppm). libretexts.orgpressbooks.pub

Data from related structures, such as methyl 4-bromo-6-methylnicotinate , shows the carbonyl carbon at ~164.6 ppm and other ring carbons between 124-163 ppm. rsc.org The ethyl group carbons in derivatives like Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate are typically found around 60 ppm (-CH2-) and 14 ppm (-CH3). rsc.org

For derivatives containing other heteroatoms, such as fluorine, specific NMR techniques are employed. In the case of a derivative like Methyl 6-bromo-5-(trifluoromethyl)nicotinate , ¹⁹F NMR would be essential. bldpharm.com This technique is highly sensitive to the chemical environment of fluorine atoms and would show a characteristic singlet for the -CF₃ group, confirming its presence.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

Compound Solvent Chemical Shift (δ) in ppm
Methyl 4-bromo-6-methylnicotinate rsc.org CDCl₃ 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | DMSO-d6 | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |

Note: Data is based on published research on derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, providing unambiguous confirmation of the molecular formula.

For this compound (C₉H₁₀BrNO₂), the expected monoisotopic mass is 242.98949 Da. nih.gov Experimental HRMS analysis would aim to find an ion peak corresponding to this value (e.g., [M+H]⁺ at 243.99727 Da), thereby confirming the molecular formula. HRMS data for several related methyl nicotinate (B505614) derivatives has been published, confirming their respective elemental compositions. rsc.org

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination and Conformational Analysis

While a crystal structure for this compound has not been reported in the literature, SC-XRD studies on its derivatives have been crucial for structural confirmation. For example, the analysis of various functionalized pyridine and bipyridine derivatives has been successfully performed, confirming their molecular structures and revealing details about their solid-state packing and intermolecular interactions. nih.govresearchgate.netresearchgate.net Such studies are vital for understanding structure-property relationships in these classes of compounds.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the absorption or scattering of infrared radiation as the molecule vibrates. Each functional group has a characteristic set of vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

C=O Stretch: A strong band around 1700-1730 cm⁻¹ for the ester carbonyl group.

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O bonds of the ester.

C-H Stretch: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds of the methyl and ethyl groups.

C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ range.

C-Br Stretch: A band typically found in the lower frequency region (500-700 cm⁻¹).

Studies on related nicotinic acid esters and their derivatives confirm these assignments. For instance, various ethyl dihydropyrimidinone carboxylates show strong carbonyl (C=O) absorption bands in the 1635-1746 cm⁻¹ range and N-H stretching bands around 3300-3400 cm⁻¹. rsc.org

Table 3: Representative FT-IR Data for Related Nicotinate Derivatives

Compound Key Vibrational Frequencies (ν_max) in cm⁻¹
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org 3639 (N-H), 2967 (C-H), 1896, 1608 (C=O, C=C)
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org 3435 (N-H), 2986 (C-H), 1746 (C=O), 1635 (C=O)

| Ethyl nicotinate chemicalbook.comnih.gov | Characteristic peaks for C=O stretch, C-O stretch, and aromatic ring vibrations are reported. |

Note: Data is based on published research on derivatives and provides expected frequency ranges.

Computational Chemistry and Theoretical Investigations of Ethyl 6 Bromo 5 Methylnicotinate

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A DFT study of Ethyl 6-bromo-5-methylnicotinate would involve optimizing its geometry to find the most stable arrangement of its atoms in three-dimensional space. This calculation would yield key information such as bond lengths, bond angles, and dihedral angles.

The stability of the molecule would be assessed by its total electronic energy. The presence of the electron-withdrawing bromine atom and the pyridine (B92270) nitrogen, combined with the electron-donating methyl group, creates a complex electronic environment that DFT can model with high accuracy. These calculations would be foundational for all other theoretical analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is likely centered on the pyridine ring and the carbonyl group of the ester.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO-LUMO gap would quantify its reactivity towards nucleophiles and electrophiles.

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: The following data is illustrative and not based on published research for this specific compound.)

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3Indicator of chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.

The MEP map uses a color scale to denote different electrostatic potential regions:

Red: Indicates regions of negative potential, which are susceptible to electrophilic attack. For this compound, these would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group.

Blue: Indicates regions of positive potential, which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms.

Green: Represents neutral potential regions.

This map would clearly identify the sites most likely to engage in hydrogen bonding and other electrostatic interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density within a molecule, which is a result of interactions between filled (donor) and empty (acceptor) orbitals. This analysis provides a quantitative picture of bonding and resonance.

For this compound, NBO analysis would quantify the hyperconjugative interactions that contribute to its stability. It would reveal the charge transfer from lone pairs on the oxygen and bromine atoms to the antibonding orbitals of the pyridine ring, as well as interactions involving the methyl and ethyl groups. These interactions are measured in terms of stabilization energy (E(2)), with higher values indicating stronger interactions.

Topological Analysis: Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

Topological analyses like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide a detailed picture of electron pairing and localization in a molecule. mdpi.com These methods partition the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs.

An ELF/LOL analysis of this compound would visually distinguish between the localized electrons in the C-C, C-H, C-N, C-O, and C-Br single bonds and the delocalized π-electrons of the pyridine ring. mdpi.com The degree of electron localization is represented by a color-coded scale, offering a clear depiction of the molecule's bonding patterns.

Solvent-Solute Interaction Modeling and Solvation Effects on Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic properties of this compound.

Conformational Analysis and Energy Landscape Mapping

This compound has several rotatable bonds, primarily in the ethyl ester group. Conformational analysis involves mapping the energy of the molecule as a function of the rotation around these bonds. This creates a potential energy surface, or energy landscape, which identifies the most stable conformers (energy minima) and the energy barriers between them (transition states).

This analysis would reveal the preferred spatial orientation of the ethyl group relative to the pyridine ring, which is influenced by steric hindrance and electronic interactions. Understanding the conformational preferences is crucial as different conformers can exhibit different biological activities and chemical reactivities.

Research Applications in Specialized Chemical Fields Excluding Clinical Outcomes

Role as an Intermediate in Developing Advanced Chemical Building Blocks

Ethyl 6-bromo-5-methylnicotinate is primarily utilized as an intermediate in the synthesis of advanced chemical building blocks. The presence of a bromine atom on the pyridine (B92270) ring allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

These reactions enable the introduction of diverse chemical moieties, transforming the initial scaffold into more complex structures. For instance, the bromine atom can be readily substituted through reactions such as:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new carbon-carbon bonds, leading to biaryl or substituted pyridine structures.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups, which are precursors for various functional groups and heterocyclic systems.

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds by reacting with a wide range of amines, a common method for synthesizing substituted amino-pyridines.

The resulting molecules serve as advanced intermediates for the synthesis of complex heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The strategic position of the methyl and ethyl ester groups on the pyridine ring also allows for further modifications, adding to the compound's versatility.

Table 1: Key Cross-Coupling Reactions Utilizing Bromopyridine Scaffolds

Reaction Name Reactant Bond Formed Significance
Suzuki-Miyaura Coupling Organoboron compounds C-C (Aryl-Aryl, etc.) Construction of complex biaryl systems.
Sonogashira Coupling Terminal Alkynes C-C (Aryl-Alkyne) Introduction of alkynyl functionalities.
Buchwald-Hartwig Amination Amines C-N (Aryl-Amine) Synthesis of substituted aromatic amines.

Contributions to Agrochemical and Specialty Chemical Synthesis

In the realm of specialty chemicals, this compound is classified by suppliers as a "building block" for "specialty synthesis." This suggests its use in creating niche, high-value chemicals for various industries. These could include dyes, specialty polymers, and other performance-oriented molecules where a substituted pyridine core is required to achieve specific chemical or physical properties.

Investigating Enzyme-Substrate Interactions and Molecular Target Modulation Mechanisms

There is currently limited published research specifically employing this compound for the direct investigation of enzyme-substrate interactions or as a molecular target modulator. However, its structural motifs are relevant to this field. Nicotinic acid and its derivatives are known to interact with various biological targets.

The functional groups on this compound could be modified to create libraries of compounds for screening against specific enzymes or receptors. For example, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid and then coupled to various amino acids or other biomolecules to explore binding pockets of target proteins. The bromo-methyl-pyridine core acts as a rigid scaffold to present these interacting groups in a defined spatial orientation. While direct evidence is lacking, its potential as a starting material for the synthesis of enzyme inhibitors or receptor ligands remains a plausible area of investigation.

Applications in Materials Science

In materials science, pyridine-based compounds are precursors to a wide range of functional organic materials, including polymers and coordination complexes. These materials often exhibit interesting electronic, optical, or catalytic properties. The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form coordination polymers or discrete metal-organic frameworks (MOFs).

This compound can be envisioned as a precursor for such materials. For instance, replacement of the bromine atom via a Suzuki coupling reaction with a pyridine-boronic acid could yield a bipyridine derivative, a common ligand in coordination chemistry. Furthermore, polymerization reactions could be designed to incorporate the pyridine unit into a larger polymer backbone, potentially leading to materials with applications in electronics, sensing, or catalysis. The self-assembly of N-containing boronic esters through N→B bond formation to create supramolecular structures is an area of active research, and this compound provides a potential entry point into such systems after conversion of the bromo-substituent to a boronic acid or ester.

Development of Novel Analytical Probes or Tracers

The development of molecular probes and tracers for imaging techniques like Positron Emission Tomography (PET) is a critical area of research. PET requires the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into a biologically active molecule. nih.gov

Aryl bromides, such as this compound, are valuable precursors for radiolabeling. nih.gov The bromine atom can be substituted with a radionuclide in the final step of a synthesis, a process known as late-stage functionalization. This is particularly advantageous for short-lived isotopes like ¹⁸F (half-life ≈ 110 minutes). For example, a nucleophilic substitution reaction could potentially replace the bromine with ¹⁸F. This approach allows for the efficient synthesis of ¹⁸F-labeled PET tracers. nih.gov

Although the direct radiolabeling of this compound has not been specifically reported in the literature, the methodology for radiofluorination of bromo-precursors is well-established. nih.gov This makes the compound and its derivatives promising candidates for the development of novel PET tracers for imaging various biological targets in vivo.

Table 2: Potential Radionuclides for Labeling Bromopyridine Precursors

Isotope Half-life Common Labeling Reaction Application
Fluorine-18 (¹⁸F) ~110 minutes Nucleophilic Substitution PET Imaging
Carbon-11 (¹¹C) ~20 minutes ¹¹C-Carbonylation PET Imaging
Bromine-76 (⁷⁶Br) ~16.2 hours Electrophilic/Nucleophilic Bromination PET Imaging

Analytical Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic Techniques for Purity and Conversion Monitoring

Chromatographic methods are fundamental in separating Ethyl 6-bromo-5-methylnicotinate from starting materials, by-products, and other impurities, allowing for accurate assessment of purity and reaction conversion. Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are the most commonly utilized techniques.

Thin-Layer Chromatography (TLC):

TLC is a rapid and cost-effective qualitative technique often used for real-time reaction monitoring and preliminary purity checks. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. For pyridine (B92270) derivatives, various solvent systems can be employed. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Visualization of the separated spots is typically achieved under UV light, or by using a developing agent that reacts with the pyridine ring. For instance, some pyridine derivatives can be detected on TLC plates by spraying with a 1% acetone (B3395972) solution of 2-trichloromethylbenzimidazole followed by heating, which produces colored products. sielc.com The relative retention factor (Rf) values of the starting materials and the product indicate the progress of the reaction.

High-Performance Liquid Chromatography (HPLC):

HPLC is the premier quantitative method for assessing the purity of this compound and for monitoring reaction kinetics. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of compounds structurally similar to this compound, such as other nicotinic acid esters and their derivatives, various HPLC methods have been developed. For instance, a method for the simultaneous determination of nicotinic acid, nicotinamide (B372718), and ethyl nicotinate (B505614) uses a mixed-mode column with a gradient mobile phase of water, acetonitrile (B52724), and sulfuric acid, with UV detection at 250 nm. sielc.com Another method for ethyl nicotinate employs a reverse-phase column with a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com

The purity of a closely related compound, ethyl 6-bromonicotinate, has been determined to be 97.1% by HPLC following its synthesis. While specific conditions for this compound are not detailed in publicly available literature, a typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, with a UV detector set to an appropriate wavelength to detect the pyridine chromophore.

Table 1: Representative HPLC Purity Analysis Data for a Related Compound (Ethyl 6-bromonicotinate)
ParameterValueReference
Purity97.1%
Analytical MethodHPLC

During synthesis, HPLC can be used to monitor the disappearance of starting materials and the appearance of the product, allowing for the determination of reaction completion and the identification of any side products.

Gas Chromatography (GC):

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase.

Methods for the GC analysis of related compounds like nicotinamide and other pyridine derivatives have been established. rsc.orgnih.gov For instance, a direct injection GC method using a megapore immediate-polar column has been developed for the simultaneous determination of nicotinamide, paraben esters, and caffeine. rsc.org An eco-friendly GC-MS method has also been developed for the estimation of niacin and its impurities, demonstrating the sensitivity and selectivity of this technique for pyridine-containing compounds. mdpi.com A typical GC-MS analysis of this compound would involve a capillary column, such as an HP-5ms, and would provide both retention time data for quantification and mass spectral data for structural confirmation.

Table 2: Typical GC-MS Conditions for the Analysis of Pyridine Derivatives
ParameterConditionReference
ColumnHP-5ms (5%-phenyl)-methylpolysiloxane mdpi.com
Carrier GasHelium mdpi.com
Ionization ModeElectron Ionization (EI) mdpi.com
DetectorSingle Quadrupole Mass Spectrometer mdpi.com

Quantitative Spectroscopic Approaches for Reaction Progress Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful, non-invasive means of monitoring reaction progress in real-time without the need for sample workup.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

NMR spectroscopy is not only invaluable for structural elucidation but can also be used quantitatively to determine the concentration of reactants, intermediates, and products in a reaction mixture. rptu.de By integrating the signals of specific protons or other nuclei (e.g., ¹³C) that are unique to each species, the relative molar concentrations can be calculated.

For monitoring the synthesis of this compound, ¹H NMR would be particularly useful. The disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, such as the characteristic ethyl ester protons (a quartet and a triplet) and the methyl group on the pyridine ring, can be tracked over time. The use of an internal standard with a known concentration allows for the absolute quantification of each component in the reaction mixture.

Recent advancements in NMR technology, including the development of benchtop NMR spectrometers and flow cells, have made real-time reaction monitoring more accessible. rsc.org These systems can be set up to continuously flow the reaction mixture through the NMR spectrometer, providing a detailed kinetic profile of the reaction. For pyridine derivatives, specialized NMR techniques, such as those utilizing ¹⁵N, can provide additional insights into the electronic environment of the nitrogen atom, which can be useful for studying reaction mechanisms. mit.edu

The data obtained from qNMR is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of this compound.

Future Research Directions for this compound: A Roadmap for Innovation

This compound, a substituted pyridine derivative, stands as a versatile building block with significant untapped potential in various domains of chemical science. While its current applications are established, the future of this compound lies in the exploration of novel synthetic methodologies, sustainable practices, deeper mechanistic understanding, and its integration into emerging chemical technologies. This article outlines key future research directions and unexplored avenues that could unlock the full potential of this compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-bromo-5-methylnicotinate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via bromination of ethyl nicotinate derivatives. Key parameters to optimize include:
  • Brominating agents : Compare N-bromosuccinimide (NBS), bromine (Br₂), or HBr/AcOH systems .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while acetic acid may stabilize intermediates .
  • Temperature : Controlled heating (60–80°C) improves reaction rates but may increase side-product formation. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for purity assessment and structural confirmation?

  • Methodological Answer :
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 → 90:10) to resolve impurities; retention time ~8.2 min .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 244 (C₉H₁₀BrNO₂) and fragmentation patterns (e.g., loss of COOEt group) .
  • NMR : Key signals include δ 1.4 ppm (triplet, CH₂CH₃), δ 4.5 ppm (quartet, OCH₂), and aromatic protons at δ 7.5–8.3 ppm .

Q. How can researchers distinguish this compound from structural analogs?

  • Methodological Answer : Compare functional group reactivity and spectral
CompoundKey Differentiating FeatureReference
Ethyl 6-chloro-5-methylnicotinateCl vs. Br (δ 7.8 ppm in ¹H NMR; m/z 198)
Mthis compoundMethyl ester (δ 3.9 ppm in ¹H NMR)

Advanced Research Questions

Q. How can contradictory data in substitution reaction yields be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 40% vs. 70%) may arise from:
  • Nucleophile strength : Use kinetic studies with varying nucleophiles (e.g., OH⁻ vs. NH₂⁻) to assess steric/electronic effects .
  • Byproduct analysis : Employ LC-MS/MS to identify side products (e.g., dehalogenated derivatives) .
  • Reaction monitoring : In-situ FTIR can track bromine consumption (C-Br stretch at 550 cm⁻¹) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess charge distribution (e.g., C5-Br bond polarization) .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • QSPR models : Correlate XLogP3 (~3.4) and topological polar surface area (39.2 Ų) with solubility/reactivity trends .

Q. How can researchers validate hypothesized biological activity without in vivo data?

  • Methodological Answer :
  • In vitro assays : Test enzyme inhibition (e.g., COX-2) at 10–100 µM concentrations using fluorometric assays .
  • Protein binding studies : Use surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., IC₅₀ < 50 µM) .
  • Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer :
  • Solvent selection : Store in anhydrous DMSO or ethanol to prevent hydrolysis .
  • Temperature : –20°C under argon reduces bromine loss (degradation <5% over 6 months) .
  • Light protection : Amber vials prevent photolytic C-Br bond cleavage .

Q. How do steric and electronic effects of the 5-methyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric maps : Generate using molecular modeling software (e.g., Schrödinger) to visualize hindrance at C6 .
  • Electronic profiling : Compare Hammett σ values for methyl (-0.17) vs. electron-withdrawing groups (e.g., NO₂: +1.27) .
  • Experimental validation : Perform Suzuki-Miyaura couplings with para-substituted aryl boronic acids; analyze regioselectivity via NOESY .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.